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Compound of Interest

Compound Name: Methyl methyl(nitro)carbamate

CAS No.: 14442-54-7

Cat. No.: B14010102 Get Quote

Executive Summary & Core Directive
This Application Note details the sequential synthesis of Methyl N-methyl-N-nitrocarbamate

starting from methyl chloroformate (MCF), methylamine (MA), and nitric acid (HNO₃).

Critical Technical Insight: While the prompt lists three reagents, mixing them simultaneously is

chemically unsound and hazardous. Nitric acid is a potent oxidizer that will violently react with

the basic methylamine (exothermic neutralization/oxidation) and hydrolyze the methyl

chloroformate ester. Therefore, this guide structures the workflow into two distinct, controlled

phases:

Carbamoylation: Synthesis of the stable intermediate Methyl N-methylcarbamate.

N-Nitration: Electrophilic nitration of the carbamate nitrogen to yield the final N-nitro product.

Applications:

Energetic Materials:N-nitrocarbamates are structural analogs to nitramines (e.g., RDX) and

are used as energetic plasticizers or fuel additives [1].

Synthetic Intermediates: Precursors for diazomethane generation and heterocyclic synthesis.

Critical Safety Protocol (Read Before Proceeding)
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Hazard Class: Energetic Material / Carcinogen Suspect.

Explosion Hazard:N-Nitro compounds can be shock- and heat-sensitive.[1] The final product,

Methyl N-methyl-N-nitrocarbamate, possesses a high oxygen balance and may undergo

rapid decomposition.

Process Safety: Never add nitric acid to the amine. The exotherm can trigger immediate

deflagration.

Toxicity: Structural similarity to N-nitroso compounds suggests potential carcinogenicity.[1] All

operations must occur in a functioning fume hood with blast shield protection.

Phase 1: Carbamoylation (Synthesis of
Intermediate)
Objective: Selective acylation of methylamine using methyl chloroformate to form Methyl N-

methylcarbamate.

Reaction Mechanism
The reaction proceeds via Nucleophilic Acyl Substitution. Methylamine acts as the nucleophile

attacking the carbonyl carbon of MCF. A base (excess amine or inorganic base) is required to

scavenge the HCl byproduct, driving the equilibrium forward.

Detailed Protocol
Reagents:

Methyl Chloroformate (MCF): 1.0 eq

Methylamine (40% aq. or 2M in THF): 2.2 eq (Excess acts as HCl scavenger)

Solvent: Dichloromethane (DCM) or Diethyl Ether (anhydrous preferred)

Step-by-Step Workflow:

Setup: Charge a 3-neck round-bottom flask with Methylamine solution and solvent. Cool to

-5°C to 0°C using an ice/salt bath. Rationale: Low temperature prevents hydrolysis of MCF
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and controls the exothermic addition.

Addition: Add Methyl Chloroformate dropwise via an addition funnel over 30–60 minutes.

Maintain internal temperature < 5°C.

Observation: White precipitate (Methylamine Hydrochloride) will form immediately.

Digestion: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

Workup:

Filter off the amine hydrochloride salt.

Wash the organic filtrate with 1M HCl (to remove unreacted amine) followed by brine.

Dry over MgSO₄ and concentrate under reduced pressure.

Validation: The intermediate is a stable liquid/low-melting solid.

Target Yield: >85%[2]

Phase 2: N-Nitration (Synthesis of Target)
Objective: Electrophilic substitution of the amide hydrogen with a nitro group (

).

Reaction Mechanism
The amide nitrogen of the carbamate is weakly nucleophilic. To effect nitration, a highly reactive

nitronium ion (

) source is required, typically generated by Fuming Nitric Acid and Acetic Anhydride (acting as a
dehydrating agent and solvent) [1].

Detailed Protocol
Reagents:

Methyl N-methylcarbamate (Intermediate): 1.0 eq
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Nitric Acid (98-100% White Fuming): 1.5 eq

Acetic Anhydride: 2.0 eq (Solvent/Catalyst)

Step-by-Step Workflow:

Nitrating Mix Preparation: In a separate vessel, cool Acetic Anhydride to 0°C. Slowly add

Fuming Nitric Acid dropwise.

Safety: This mixing is exothermic. Keep T < 10°C.

Substrate Addition: Add the Methyl N-methylcarbamate (neat or dissolved in minimal acetic

anhydride) to the nitrating mixture dropwise at 0°C.

Reaction: Stir at 0°C for 60 minutes, then allow to warm to 15–20°C for 1 hour.

Monitoring: TLC or HPLC should show consumption of the carbamate.

Quenching (Critical): Pour the reaction mixture onto crushed ice/water (5x volume). Stir

vigorously.

Product Isolation: The N-nitro product is typically insoluble in water and will separate as an

oil or precipitate.

Purification: Extract with DCM, wash with cold saturated NaHCO₃ (to remove acid traces),

dry, and concentrate carefully (do not overheat).

Analytical Data & Validation
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Parameter
Methyl N-methylcarbamate
(Intermediate)

Methyl N-methyl-N-
nitrocarbamate (Target)

Formula

MW 89.09 g/mol 134.09 g/mol

Appearance
Colorless liquid / Low melting

solid
Pale yellow oil or solid

IR (Diagnostic) ~1700 cm⁻¹ (C=O, Amide I)

~1750 cm⁻¹ (C=O), ~1580

cm⁻¹ (

asym)

Safety Note Stable standard chemical Energetic / Shock Sensitive

Visualization of Pathways
Chemical Reaction Scheme
The following diagram illustrates the structural transformation from precursors to the final N-

nitro compound.
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(Electrophilic Sub.)

Nitric Acid / Ac2O
(Nitrating Agent)

Click to download full resolution via product page

Figure 1: Sequential synthesis pathway showing the two-stage transformation.

Process Workflow Logic
This flowchart defines the operational logic to ensure safety and yield.
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Figure 2: Operational workflow emphasizing temperature control points and sequential

processing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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